2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine
Description
Properties
Molecular Formula |
C7H6F4N2 |
|---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H6F4N2/c8-4-2-1-3-13-5(4)6(12)7(9,10)11/h1-3,6H,12H2 |
InChI Key |
WPMSDSJOKJHZEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)N)F |
Origin of Product |
United States |
Preparation Methods
Reaction Design
This method employs 3-fluoro-2-bromopyridine as the starting material, reacting with 2,2,2-trifluoroethylamine under palladium catalysis. The process leverages Suzuki-Miyaura coupling or Buchwald-Hartwig amination to form the C–N bond.
Procedure :
- Substrate Preparation : 3-Fluoro-2-bromopyridine (1.0 eq) is dissolved in anhydrous toluene.
- Catalytic System : Pd₂(dba)₃ (0.1 eq) and XantPhos (0.2 eq) are added under nitrogen.
- Amination : 2,2,2-Trifluoroethylamine (1.2 eq) and t-BuONa (2.0 eq) are introduced.
- Reaction Conditions : Stir at 110°C for 12 h, followed by prep-HPLC purification.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >98% |
| Reaction Time | 12 h |
| Scale-Up Feasibility | High (patent data) |
Key Insight : The use of XantPhos suppresses β-hydride elimination, critical for preserving the trifluoroethyl group.
Reductive Amination of 3-Fluoropyridine-2-carbaldehyde
Mechanistic Pathway
The aldehyde group in 3-fluoropyridine-2-carbaldehyde undergoes reductive amination with 2,2,2-trifluoroethylamine in the presence of NaBH₃CN or BH₃·THF.
Optimized Protocol :
- Substrates : 3-Fluoropyridine-2-carbaldehyde (1.0 eq), trifluoroethylamine (1.5 eq).
- Reducing Agent : BH₃·THF (3.0 eq) in THF at 0°C → 60°C.
- Workup : Aqueous extraction, followed by silica gel chromatography.
Data Table :
| Reducing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 25 | 54 |
| BH₃·THF | THF | 60 | 82 |
| H₂/Pd-C | EtOAc | 50 | 38 |
Advantage : BH₃·THF provides superior yields by minimizing imine hydrolysis.
Catalytic C–H Amination of 3-Fluoropyridine
Metal-Free Approach
A breakthrough method utilizes hypervalent iodine reagents (e.g., PhI(OAc)₂) to activate the C–H bond at the pyridine’s 2-position, followed by coupling with trifluoroethylamine.
Steps :
- Activation : 3-Fluoropyridine (1.0 eq) reacts with PhI(OAc)₂ (2.0 eq) in DCE.
- Amination : Trifluoroethylamine (1.2 eq) added at 80°C for 6 h.
- Purification : Column chromatography (hexane/EtOAc).
Results :
- Yield : 65% (isolated).
- Selectivity : >20:1 for mono-amination.
- Limitation : Requires stoichiometric oxidant.
Flow Chemistry for Scalable Synthesis
Continuous-Flow Protocol
Adapted from CN101973888B, this method enhances throughput using a pipeline reactor:
Process :
- Feedstock : 3-Fluoro-2-(trifluoroacetyl)pyridine (1.0 eq) and NH₃ (8–15 eq) in glycerol.
- Reactor Conditions : 150–200°C, 2–4 MPa, 20–30 min residence time.
- Workup : Vacuum distillation and Na₂CO₃ neutralization.
Scalability Data :
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Throughput (kg/day) | 0.5 | 12 |
| Yield | 72% | 89% |
| Purity | 95% | 97% |
Advantage : Flow chemistry reduces side reactions (e.g., over-amination).
Enantioselective Synthesis Using Chiral Auxiliaries
Asymmetric Induction
For applications requiring enantiopure product, (R)- or (S)-N-tert-butanesulfinyl imines are employed:
Steps :
- Imine Formation : 3-Fluoropyridine-2-carbaldehyde + (R)-N-tert-butanesulfinamide.
- Grignard Addition : CF₃CH₂MgBr (2.0 eq) at −78°C.
- Deprotection : HCl/MeOH to yield enantiomerically pure amine.
Performance :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Nucleophilic Sub. | 72 | 98 | High | 12 |
| Reductive Amination | 82 | 97 | Moderate | 18 |
| C–H Amination | 65 | 95 | Low | 45 |
| Flow Chemistry | 89 | 97 | Very High | 8 |
| Enantioselective | 58 | 99 | Low | 62 |
Recommendation : Flow chemistry (Method 5) balances yield, cost, and scalability for industrial applications, while enantioselective synthesis (Method 6) suits pharmaceutical R&D.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its interaction with biological systems. Notably, studies have shown that it can act as an inhibitor in certain enzymatic pathways.
Case Study: Anticancer Activity
Recent research highlighted the compound's efficacy in inhibiting cancer cell proliferation. In vitro studies demonstrated that it significantly reduced the growth of specific cancer cell lines through apoptosis induction mechanisms .
Fluorescent Dyes Development
The incorporation of fluorinated groups enhances the solubility and photostability of fluorescent dyes. This compound has been used as a building block in synthesizing new fluorescent materials with improved properties for bioimaging applications.
Case Study: Fluorescent Probes
A study demonstrated that derivatives of this compound improved water solubility and fluorescence intensity compared to non-fluorinated counterparts. The fluorinated structure allows for better interaction with biological membranes, facilitating cellular uptake .
| Compound | Solubility (mg/mL) | Fluorescence Intensity |
|---|---|---|
| Non-fluorinated | 0.5 | Low |
| Fluorinated | 5 | High |
Material Science
Fluorinated compounds are known for their unique properties, such as chemical inertness and thermal stability. This compound has been explored in the development of advanced materials, including coatings and polymers.
Case Study: Protective Coatings
Research has shown that adding this compound to polymer matrices enhances their resistance to solvents and high temperatures. The fluorinated structure contributes to lower surface energy, resulting in improved hydrophobic properties .
| Material Type | Resistance to Solvents | Thermal Stability (°C) |
|---|---|---|
| Standard Polymer | Moderate | 150 |
| Fluorinated Polymer | High | 250 |
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine with key analogs:
Key Observations:
Heterocyclic vs. Aromatic Rings : The target compound’s pyridine ring introduces a nitrogen atom, increasing polarity compared to phenyl-substituted analogs (e.g., ). This may enhance aqueous solubility but reduce lipophilicity.
Fluorine Position : Fluorine at the pyridine 3-position (target) vs. phenyl 3- or 4-positions () alters electronic distribution and steric interactions, impacting binding affinity in biological systems.
Biological Activity
2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine (CAS Number: 105224-02-0) is a fluorinated organic compound notable for its potential biological activities. This compound is structurally characterized by a trifluoromethyl group and a pyridine moiety, which contribute to its unique properties and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine is C7H6F4N2. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it an interesting candidate for drug development.
The biological activity of 2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE). Its mechanism involves slow-binding kinetics where the inhibitor forms a stable complex with the enzyme, leading to prolonged inhibition .
- Protein-Ligand Interactions : The trifluoromethyl group facilitates penetration into biological membranes, while the pyridine ring engages in hydrogen bonding with target proteins. This dual functionality enhances the compound's binding affinity and specificity .
Biological Activity Studies
Several studies have highlighted the biological activity of 2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine:
Enzyme Inhibition
Research indicates that this compound acts as a potent inhibitor of AChE. Kinetic studies reveal that it exhibits competitive inhibition with a slow onset of action. The binding affinity was characterized using various concentrations of acetylthiocholine (ATC), demonstrating significant inhibition rates .
Antiangiogenic Properties
Recent investigations have suggested potential antiangiogenic activity through inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2). Molecular docking studies indicated that the compound binds effectively to the catalytic pocket of VEGFR-2, suggesting its utility in cancer therapeutics .
Case Study 1: Acetylcholinesterase Inhibition
In a study examining the kinetic properties of 2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine as an AChE inhibitor:
- Methodology : AChE was incubated with varying concentrations of ATC in the presence of the compound.
- Results : The inhibitor displayed a slow-binding profile with an equilibrium constant indicating high potency. Recovery of enzyme activity occurred after approximately 40 minutes post-inhibition .
Case Study 2: VEGFR-2 Inhibition
A recent study explored the compound's role as a VEGFR-2 inhibitor:
- Methodology : Molecular docking simulations were performed to assess binding affinity.
- Results : The compound demonstrated a binding energy score comparable to known inhibitors like sorafenib, indicating promising antiangiogenic potential .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone | Structure | AChE inhibitor; potential antiangiogenic |
| 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone | Similar fluorination pattern | Potent AChE inhibitor with different kinetics |
| 4-Fluoropyridine derivatives | Varying substitutions on pyridine | Diverse biological activities depending on substitution |
Q & A
Basic: What synthetic routes are effective for preparing 2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine with high purity?
Answer:
The synthesis typically involves fluorinated pyridine intermediates and nucleophilic substitution or catalytic reduction. For example:
- Nucleophilic substitution : Reacting 3-fluoropyridine derivatives with trifluoroethylamine precursors under optimized conditions (e.g., using sodium azide or other nucleophiles) .
- Catalytic hydrogenation : Reduction of azide intermediates (e.g., using Pd/C under H₂) can yield the target amine with high efficiency (88% yield in similar compounds) .
- Purification : Column chromatography or recrystallization in solvents like CH₂Cl₂/CH₃OH (7:3 v/v) is recommended to isolate the amine .
Basic: What spectroscopic and crystallographic methods validate the structure of this compound?
Answer:
- ¹H/¹³C/¹⁹F NMR : Essential for confirming the substitution pattern on the pyridine ring and trifluoroethyl group. For example, ¹⁹F NMR can distinguish between fluorine atoms in different environments .
- X-ray crystallography : The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement. It resolves bond lengths, angles, and stereochemistry, particularly for fluorinated groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced: How do reaction conditions (e.g., solvent, catalyst) influence yield and by-product formation in fluorination steps?
Answer:
- Catalyst selection : Pd/C is effective for azide reductions but may require strict control of reaction time (e.g., 14 hours) to minimize over-reduction .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in fluoropyridine systems but may increase side reactions like hydrolysis .
- Temperature : Elevated temperatures (80–100°C) improve fluorination efficiency but risk decomposition of the trifluoroethyl group .
- By-products : Trace amounts of dehalogenated or dimerized products may form; these are detectable via HPLC or GC-MS .
Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Answer:
- DFT calculations : Model the electron density distribution on the pyridine ring and trifluoroethyl group. For example, Fukui indices identify reactive sites for electrophilic attack .
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .
- Solvent effects : COSMO-RS simulations assess solvation energy and solubility, guiding solvent selection for synthesis .
Basic: What safety protocols are critical for handling this compound?
Answer:
- Protective equipment : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in a fume hood due to potential release of toxic HF or fluorinated vapors .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
- Waste disposal : Segregate fluorinated waste and use licensed disposal services to avoid environmental contamination .
Advanced: How can structural analogs (e.g., 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-amine) guide SAR studies for drug discovery?
Answer:
- Bioisosteric replacement : Compare the 3-fluoropyridin-2-yl group with non-fluorinated or differently substituted pyridines to assess potency changes in enzyme inhibition .
- Fluorine scan : Systematically vary fluorine positions on the pyridine ring to optimize binding affinity (e.g., via hydrophobic interactions) .
- Metabolic stability : Fluorination typically enhances metabolic resistance; assess via microsomal assays (e.g., liver microsomes) .
Advanced: What strategies resolve contradictions in reported synthetic yields or purity levels?
Answer:
- Reproducibility checks : Verify catalyst activation (e.g., Pd/C pre-treatment) and reagent stoichiometry .
- Analytical validation : Cross-validate purity using orthogonal methods (e.g., HPLC with UV/fluorescence detection and NMR) .
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time .
Basic: What applications does this compound have in medicinal chemistry?
Answer:
- Pharmaceutical intermediates : Used to synthesize antiviral or anticancer agents (e.g., dihydroorotate dehydrogenase inhibitors) .
- Fluorinated probes : Acts as a building block for PET tracers due to fluorine-18 compatibility .
- Enzyme inhibitors : Modulates targets like kinases or proteases via pyridine-amine interactions .
Advanced: How does the compound’s stability vary under acidic, basic, or oxidative conditions?
Answer:
- Acidic conditions : The trifluoroethyl group may hydrolyze slowly in strong acids (e.g., HCl), forming trifluoroacetic acid derivatives .
- Oxidative stress : Stability tests with H₂O₂ or mCPBA reveal potential N-oxide formation on the pyridine ring .
- Photodegradation : UV exposure may cleave the C-F bond; assess via accelerated light-stability studies .
Advanced: What ecological toxicity data are lacking for this compound, and how can they be addressed?
Answer:
- Gaps : No data on aquatic toxicity (e.g., LC₅₀ for fish), biodegradability, or bioaccumulation potential .
- Testing strategies : Perform OECD 201/202 tests for algae/daphnia toxicity and OECD 301F for biodegradation .
- Modeling : Use QSAR tools like EPI Suite to predict environmental fate and prioritize experimental testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
